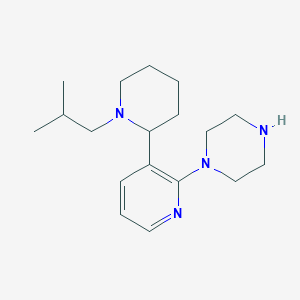

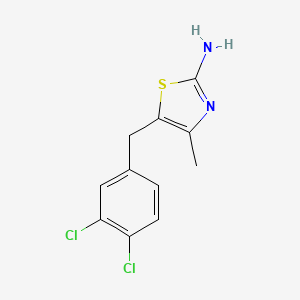

![molecular formula C14H12Cl2N2O2S B11816356 N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a dichlorophenyl group and a methylideneamino group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(3,4-Dichlorphenyl)methylidenamino]-4-methylbenzolsulfonamid beinhaltet typischerweise die Kondensationsreaktion zwischen 3,4-Dichlorbenzaldehyd und 4-Methylbenzolsulfonamid in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion von N-[(3,4-Dichlorphenyl)methylidenamino]-4-methylbenzolsulfonamid kontinuierliche Fließprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die gleichbleibende Qualität des Endprodukts.

Analyse Chemischer Reaktionen

Reaktionstypen

N-[(3,4-Dichlorphenyl)methylidenamino]-4-methylbenzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Sulfonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorphenylgruppe, wobei Chloratome durch andere Nukleophile wie Amine oder Thiole ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Sulfonsäuren.

Reduktion: Amine.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die Chloratome ersetzen.

Wissenschaftliche Forschungsanwendungen

N-[(3,4-Dichlorphenyl)methylidenamino]-4-methylbenzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder als Ligand in biochemischen Assays.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und antikanzerogener Aktivitäten.

Industrie: Einsatz bei der Entwicklung von Spezialchemikalien und -materialien mit bestimmten Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N-[(3,4-Dichlorphenyl)methylidenamino]-4-methylbenzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder das allosterische Zentrum bindet und so verhindert, dass das Substrat an das Enzym gelangt. Im Fall von Rezeptorwechselwirkungen kann die Verbindung als Agonist oder Antagonist wirken und die Aktivität des Rezeptors und die nachgeschalteten Signalwege modulieren.

Wirkmechanismus

The mechanism of action of N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-[(3,4-Dichlorphenyl)methylidenamino]chinazolin-4-amin

- N-[(3,4-Dichlorphenyl)methylidenamino]anilin

Einzigartigkeit

N-[(3,4-Dichlorphenyl)methylidenamino]-4-methylbenzolsulfonamid ist einzigartig durch das Vorhandensein sowohl einer Sulfonamidgruppe als auch einer Dichlorphenylgruppe, die spezifische chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätsmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C14H12Cl2N2O2S |

|---|---|

Molekulargewicht |

343.2 g/mol |

IUPAC-Name |

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H12Cl2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3 |

InChI-Schlüssel |

LODJNFODNVTBNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)

![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)

![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)

![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)

![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)